molecular formula C24H19ClN2O2 B7716420 4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylbenzamide

4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylbenzamide

Cat. No. B7716420
M. Wt: 402.9 g/mol
InChI Key: HTZRNLJNCIQWKZ-UHFFFAOYSA-N
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Description

4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylbenzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as "compound X" in scientific literature. In

Mechanism of Action

The mechanism of action of 4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylbenzamide is not fully understood. However, it is known to inhibit the activity of certain enzymes and receptors in the body. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. It has also been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
Studies have shown that 4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylbenzamide has a variety of biochemical and physiological effects. It has been found to reduce inflammation, inhibit tumor growth, and have antimicrobial properties. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylbenzamide in lab experiments is its versatility. It has been studied in a variety of scientific fields and has shown promising results in many different applications. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.

Future Directions

There are several future directions for research on 4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylbenzamide. One area of interest is its potential use in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use as an anti-tumor agent. Further studies are needed to fully understand the compound's mechanism of action and to determine its safety and efficacy in different experimental settings.

Synthesis Methods

The synthesis of 4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylbenzamide involves several steps. First, 2-hydroxy-7-methylquinoline is reacted with benzyl chloride to form N-benzyl-2-hydroxy-7-methylquinoline. This intermediate is then reacted with 4-chlorobenzoyl chloride to form 4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-benzylbenzamide. Finally, the benzyl group is removed using hydrogenation to yield the desired product.

Scientific Research Applications

4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylbenzamide has been studied for its potential applications in various scientific fields. It has been found to have anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

4-chloro-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O2/c1-16-7-8-18-14-19(23(28)26-22(18)13-16)15-27(21-5-3-2-4-6-21)24(29)17-9-11-20(25)12-10-17/h2-14H,15H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTZRNLJNCIQWKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylbenzamide

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